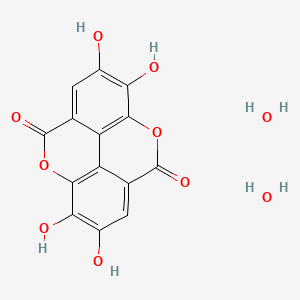
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanothiophen-2-yl)-3-(isopropylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B-cell receptors, which play a crucial role in the development and progression of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Applications De Recherche Scientifique
Sensing Technologies
Research has explored derivatives of benzamide for their potential in sensing applications. For instance, a study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their solid-state properties and hydrogen bonding interactions. One derivative, in particular, showed a significant color transition from colorless to achromatic black in response to fluoride anions, demonstrating potential for naked-eye detection of fluoride in solution. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, suggesting potential applications in environmental monitoring and safety (E. A. Younes et al., 2020).
Supramolecular Gelators
Another area of application involves the synthesis and investigation of benzamide derivatives as supramolecular gelators. A study on N-(thiazol-2-yl)benzamide derivatives examined their gelation behavior towards ethanol/water and methanol/water mixtures. The research aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior, demonstrating the potential of benzamide derivatives in creating stable gels for various industrial and pharmaceutical applications (P. Yadav & Amar Ballabh, 2020).
Polymer Science
In polymer science, derivatives of benzamide have been utilized in the synthesis of novel polyimides, showcasing the versatility of benzamide-based compounds. The synthesis of soluble polyimides from diamine derivatives and aromatic tetracarboxylic dianhydrides, including benzamide-based monomers, highlights the application of these compounds in developing new materials with desirable thermal stability and solubility properties (Y. Imai, N. Maldar, & M. Kakimoto, 1984).
Catalytic Applications
Benzamide derivatives have also been investigated for their catalytic activities. For example, the study on rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes via C-H/N-H activation demonstrates the potential of benzamide-based compounds in facilitating the formation of complex organic structures. This research opens pathways for the development of new catalytic methods in organic synthesis, providing efficient routes to valuable chemical products (T. Hyster & T. Rovis, 2010).
Propriétés
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-10(2)22(19,20)13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-21-15/h3-8,10H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCSJOJSFMAGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)

![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)
![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide](/img/structure/B2655510.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(thiophen-3-yl)methanone](/img/structure/B2655515.png)

![2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2655520.png)

